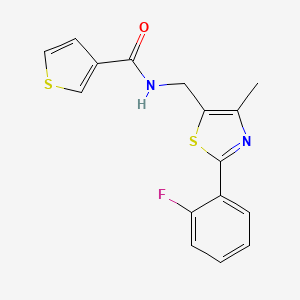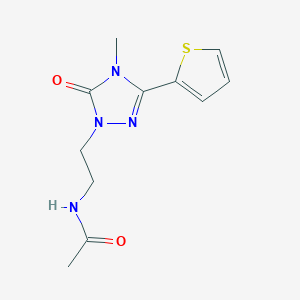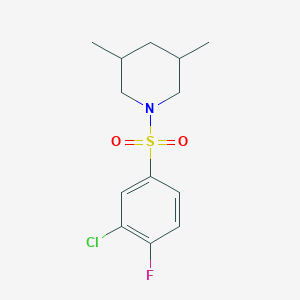
1-(3-Chloro-4-fluorophenyl)sulfonyl-3,5-dimethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves several steps, including the substitution reactions and the use of sulfonyl chlorides or chloroformates for the introduction of the sulfonyl group into the compound. One method detailed the synthesis of sulfonamides and carbamates from a precursor compound, showcasing the complexity and specificity required in chemical synthesis processes (D. B. Janakiramudu et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds with similar sulfonyl and fluorophenyl groups is elucidated using spectroscopic techniques such as IR, NMR (1H and 13C), and mass spectrometry, which provide insights into the chemical environment and the arrangement of atoms within the molecule. This analytical approach is crucial for confirming the molecular structure after synthesis (R. Satheeshkumar et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving these compounds include sulfonation, fluorination, and amidomethylation, reflecting their reactivity towards various reagents and conditions. The specific functional groups, such as the sulfonyl and fluorophenyl groups, play a significant role in determining the chemical reactivity and the type of reactions these compounds can undergo. The preparation of aryl sulfides and sulfones from related compounds showcases the versatility and reactivity of these chemicals (R. A. Egolf & Donna M. Bilder, 1994).
Applications De Recherche Scientifique
Synthesis and Properties of Sulfonated Block Copolymers
A series of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups were synthesized using Bis(4-fluorophenyl)sulfone and 2,2-bis(4-hydroxy-3,5-dimethylpheny)propane as comonomers. These copolymers exhibited high proton conductivity and mechanical properties, making them promising for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).
Development of Novel Fluorinating Agents
4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) was identified as a deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis. It demonstrated diverse fluorination capabilities, including the conversion of non-enolizable carbonyls to CF(2) groups and carboxylic groups to CF(3) groups, highlighting its potential utility in drug discovery and other areas where fluorinated compounds are significant (Umemoto, Singh, Xu, & Saito, 2010).
Fluorescent Molecular Probes
New fluorescent solvatochromic dyes were prepared, showing strong solvent-dependent fluorescence correlated with the empirical solvent polarity parameter. These compounds, with their high fluorescence quantum yields and large Stokes shift, can be utilized as ultrasensitive fluorescent molecular probes for studying various biological events and processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Detection of Amino Acids and Serotonin
5-Dimethylaminonaphthalene-1-sulfonylchloride (dansyl-Cl) has been used increasingly in biological research for forming stable and intensely colored products with amino acids and other compounds, facilitating their easy separation and detection in various samples (Leonard & Osborne, 1975).
Antimicrobial Activity of Sulfonamides and Carbamates
The antimicrobial potency of newly synthesized sulfonamides and carbamates based on 3-fluoro-4-morpholinoaniline (a linezolid intermediate) was examined, revealing promising activity against various bacteria and fungi. Molecular docking studies suggested good binding affinities and interactions with the active enzyme site, indicating their potential as potent antifungal agents (Janakiramudu et al., 2017).
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-3,5-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO2S/c1-9-5-10(2)8-16(7-9)19(17,18)11-3-4-13(15)12(14)6-11/h3-4,6,9-10H,5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDJONOJLMDIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)sulfonyl-3,5-dimethylpiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2490372.png)
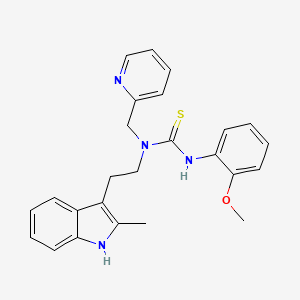
![N-(2-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)but-2-ynamide](/img/structure/B2490377.png)
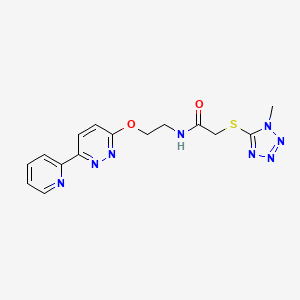
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2490379.png)
![(2-Fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2490382.png)
![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2490383.png)
![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2490384.png)
![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2490385.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2490386.png)
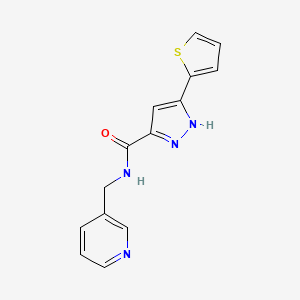
![Methyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B2490391.png)
